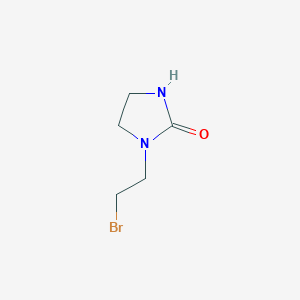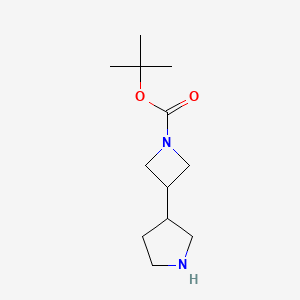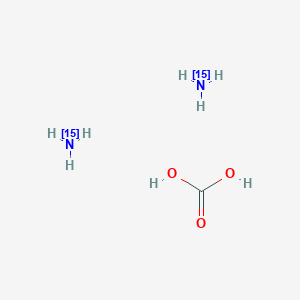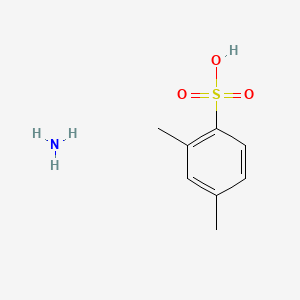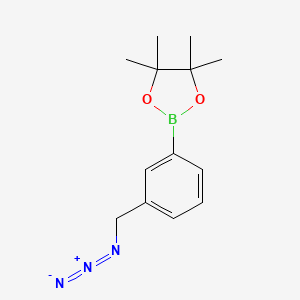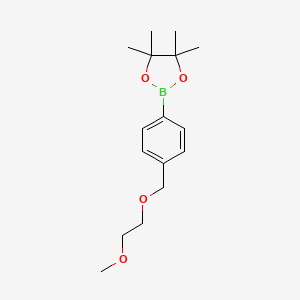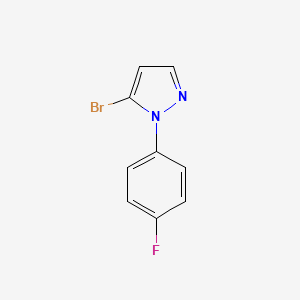
5-bromo-1-(4-fluorophenyl)-1H-pyrazole
Übersicht
Beschreibung
“5-bromo-1-(4-fluorophenyl)-1H-pyrazole” is a chemical compound. It is also known as Citalopram Related Compound H . The empirical formula of this compound is C19H21BrFNO and it has a molecular weight of 459.19 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward synthetic approach . Another study described a process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . The basic structure of these compounds is an indole, oxindole or indoline nucleus with a linear chain or annexed heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, the prepared key thioureas were subjected to electrophilic cyclization using bromine in a solvent mixture of anhydrous dichloromethane/methanol .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Pyrazole derivatives, including those related to "5-bromo-1-(4-fluorophenyl)-1H-pyrazole," have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. For example, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives were synthesized and shown to exhibit significant cytotoxic effects against breast cancer and leukemic cells. These compounds induce cell death by activating apoptosis, highlighting their potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).
Molecular Structure Studies
Research on the molecular structure of pyrazole derivatives has led to the discovery of compounds with significant biological activity. For instance, the synthesis and characterization of N-substituted pyrazolines, including those related to "this compound," have provided insights into the structural basis for their biological activities (Loh et al., 2013).
Nonlinear Optical Studies
The study of vibrational and electronic absorption spectra of pyrazole derivatives has revealed their potential in nonlinear optical applications. For example, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole was investigated for its nonlinear optical properties, demonstrating the role of intramolecular charge transfer in stabilizing the molecule and contributing to its nonlinear optical behavior (Prasad et al., 2012).
Antimicrobial Activities
Synthesis and evaluation of novel 1,5-diaryl pyrazole derivatives, related to "this compound," have shown good antibacterial and antifungal activity. These compounds have been screened against various pathogens, demonstrating their potential as antimicrobial agents (Ragavan et al., 2010).
Eigenschaften
IUPAC Name |
5-bromo-1-(4-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-6-12-13(9)8-3-1-7(11)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUENPUMUSDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245149-36-3 | |
| Record name | 5-bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)
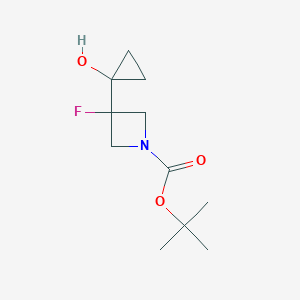
![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)
